[2-chloro-5-(1H-tetrazol-1-yl)phenyl]{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-chloro-5-(1H-tetrazol-1-yl)phenyl]{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of tetrazole, piperazine, and sulfonyl functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-5-(1H-tetrazol-1-yl)phenyl]{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the tetrazole ring and the piperazine derivative. The tetrazole ring can be synthesized through the cyclization of azides with nitriles under acidic conditions. The piperazine derivative is often prepared by reacting piperazine with sulfonyl chlorides in the presence of a base such as triethylamine. The final step involves coupling the tetrazole and piperazine derivatives using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-chloro-5-(1H-tetrazol-1-yl)phenyl]{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone: undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
[2-chloro-5-(1H-tetrazol-1-yl)phenyl]{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [2-chloro-5-(1H-tetrazol-1-yl)phenyl]{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors. The piperazine moiety can enhance the compound’s solubility and bioavailability, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
[2-chloro-5-(1H-tetrazol-1-yl)phenyl]{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone: can be compared with similar compounds such as:
Ethyl acetoacetate: Used as a chemical intermediate in the production of various compounds.
4-Phenoxyaniline compound with tetrachlorostannane:
Benazepril related compound A: A pharmaceutical compound with therapeutic applications.
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16ClFN6O3S |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
[2-chloro-5-(tetrazol-1-yl)phenyl]-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C18H16ClFN6O3S/c19-17-6-3-14(26-12-21-22-23-26)11-16(17)18(27)24-7-9-25(10-8-24)30(28,29)15-4-1-13(20)2-5-15/h1-6,11-12H,7-10H2 |
InChI Key |
RCHAGSVMJBZLFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.